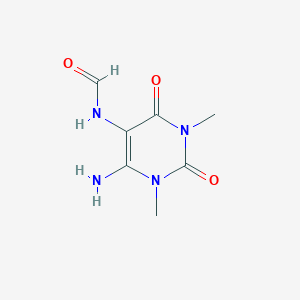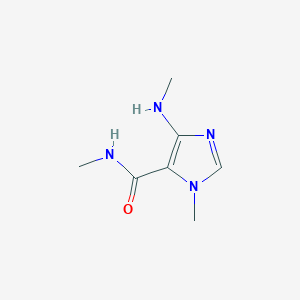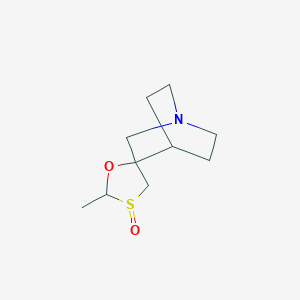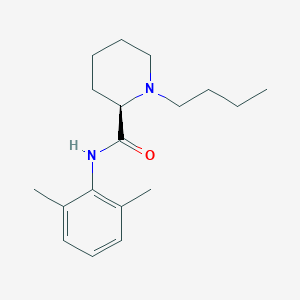![molecular formula C13H9ClN2O B195747 8-Chloro-5,10-Dihydro-11h-Dibenzo[b,E][1,4]diazepin-11-One CAS No. 50892-62-1](/img/structure/B195747.png)
8-Chloro-5,10-Dihydro-11h-Dibenzo[b,E][1,4]diazepin-11-One
Vue d'ensemble
Description
8-Chloro-5,10-Dihydro-11h-Dibenzo[b,E][1,4]diazepin-11-One is a useful intermediate for the preparation of pharmaceutical actives and fine chemicals . Its molecular formula is C13H9ClN2O .
Synthesis Analysis
Starting from 2-aminobenzoic acid and correspondingly substituted 2-chloronitrobenzenes, 5-substituted-aminoacyl-5,10-dihydro-11H-dibenzo [b,e] [1,4]diazepin -11- one derivatives with a differently high activity on ulcers were prepared . A series of thirteen 5H-dibenzo [b,e] [1,4]diazepin-11 (10H)-one structural derivatives has been synthesized and evaluated for anti-proliferative activity against five human cancer cell lines .Molecular Structure Analysis
The molecular weight of 8-Chloro-5,10-Dihydro-11h-Dibenzo[b,E][1,4]diazepin-11-One is 244.67 g/mol . The InChI is 1S/C13H9ClN2O/c14-8-5-6-11-12 (7-8)16-13 (17)9-3-1-2-4-10 (9)15-11/h1-7,15H, (H,16,17) .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Chloro-5,10-Dihydro-11h-Dibenzo[b,E][1,4]diazepin-11-One include a molecular weight of 244.67 g/mol and a molecular formula of C13H9ClN2O . The compound should be stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Structural Relationships : A study by Hasvold et al. (2008) investigated the synthesis and structure-activity relationships of Chk1 inhibitors based on a 5,10-dihydro-dibenzo[b,e][1,4]diazepin-11-one core, highlighting the importance of specific substitutions on the core structure for enhanced potency (Hasvold et al., 2008).
- Efficient Synthesis Methods : Bunce and Schammerhorn (2006) described efficient syntheses of dibenzo[b,f][1,4]oxazepin-11(10H)-one and related structures, using tandem reduction-lactamization sequences (Bunce & Schammerhorn, 2006).
Biological Activity and Applications
- Potential CNS Acting Agents : Capuano et al. (2007) designed a series of derivatives of 8-chloro-5H-dibenzo[b,e][1,4]diazepin-11-one as potential antipsychotic agents for treating schizophrenia, showing modest affinity for dopamine D4 and serotonin 5-HT2A receptors (Capuano et al., 2007).
- Cancer Therapeutics : Kumar et al. (2016) synthesized and evaluated dibenzo[b,e][1,4]diazepin-11-one derivatives for anti-proliferative activity against human cancer cell lines. One compound, in particular, exhibited potent tumor growth inhibition (Kumar et al., 2016).
Chemical Properties and Reactions
- Luminescence and Redox Properties : Tolpygin et al. (2012) synthesized a series of dibenzo[b,e][1,4]diazepin-1-ones, investigating their luminescence, complex formation, and redox properties. They found one derivative to be an effective and selective fluorescent chemosensor for Cd2+ cations (Tolpygin et al., 2012).
Novel Chemical Reactions
- Tandem Oxidative Conversion : Laha et al. (2014) developed a novel tandem oxidative conversion of dibenzo[b,e][1,4]diazepines to phenazines, highlighting a unique method for chemical transformation under transition-metal-free conditions (Laha et al., 2014).
Propriétés
IUPAC Name |
3-chloro-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-8-5-6-11-12(7-8)16-13(17)9-3-1-2-4-10(9)15-11/h1-7,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWNDABPZGGQFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394689 | |
| Record name | 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-5,10-Dihydro-11h-Dibenzo[b,E][1,4]diazepin-11-One | |
CAS RN |
50892-62-1 | |
| Record name | 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50892-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11H-Dibenzo(b,E)(1,4)diazepin-11-one, 8-chloro-5,10-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050892621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-CHLORO-5,10-DIHYDRO-11H-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT944N7MN3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

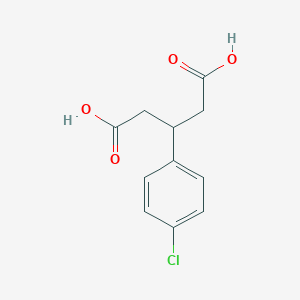

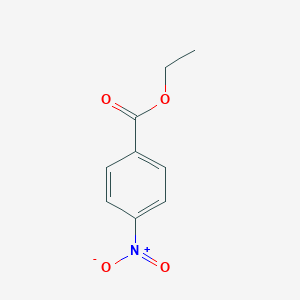
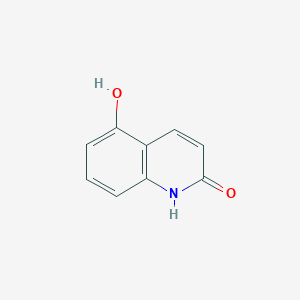

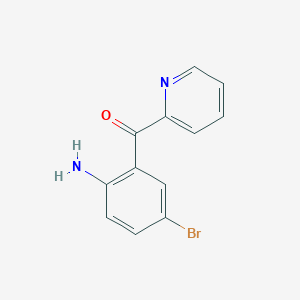
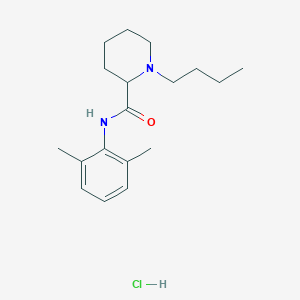
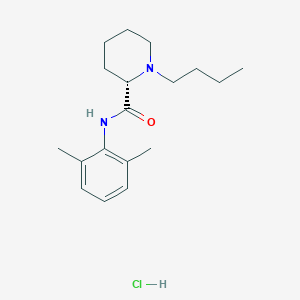
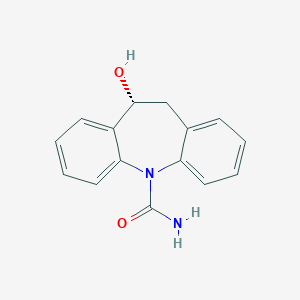
![(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B195703.png)
